molecular formula C18H22N4O B2928281 1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea CAS No. 2034257-93-5

1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2928281
CAS No.: 2034257-93-5
M. Wt: 310.401
InChI Key: WQPRKZJIBNRSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a urea derivative featuring a phenyl group at the 1-position and a pyridin-3-yl-substituted piperidine moiety at the 3-position. .

Properties

IUPAC Name

1-phenyl-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c23-18(21-16-5-2-1-3-6-16)20-13-15-8-11-22(12-9-15)17-7-4-10-19-14-17/h1-7,10,14-15H,8-9,11-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPRKZJIBNRSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 1-(pyridin-3-yl)piperidine with phenyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the urea group into amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

  • Pyridine vs.
  • Impact of Fluorine: Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability and blood-brain barrier penetration compared to non-fluorinated derivatives .
  • Urea Linker Flexibility : The methylene spacer ((CH2)) in the target compound’s piperidin-4-ylmethyl group may improve conformational flexibility for receptor binding versus rigid analogs like CAS 1428365-33-6 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.